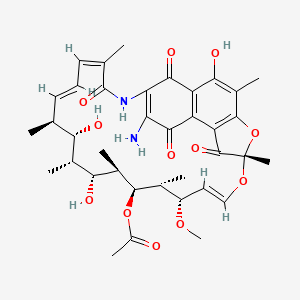
5-Brom-3-methyl-1,2,4-thiadiazol
Übersicht
Beschreibung
5-Bromo-3-methyl-1,2,4-thiadiazole is an organic compound with the molecular formula C3H3BrN2S. It is characterized by a thiadiazole ring substituted with a bromine atom at the 5-position and a methyl group at the 3-position . This compound appears as a white crystalline powder and is soluble in common organic solvents .
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-methyl-1,2,4-thiadiazole has diverse applications in scientific research:
Wirkmechanismus
Target of Action
It’s worth noting that thiadiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s known that the compound can act as a ligand, forming coordination compounds with metal ions, which can be used in catalytic reactions and materials science .
Biochemical Pathways
Given the diverse biological activities of thiadiazole derivatives, it’s likely that multiple pathways are affected .
Result of Action
Thiadiazole derivatives have been found to exhibit diverse biological activities, suggesting a range of potential molecular and cellular effects .
Action Environment
It’s known that the compound should be stored in a dry, cool place, away from fire and flammable materials .
Biochemische Analyse
Biochemical Properties
5-Bromo-3-methyl-1,2,4-thiadiazole plays a crucial role in several biochemical reactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, 5-Bromo-3-methyl-1,2,4-thiadiazole can act as an inhibitor of certain enzymes, thereby modulating their activity. This compound has shown potential in inhibiting enzymes involved in DNA replication and repair, which can be beneficial in anticancer therapies . Additionally, 5-Bromo-3-methyl-1,2,4-thiadiazole interacts with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 5-Bromo-3-methyl-1,2,4-thiadiazole on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-3-methyl-1,2,4-thiadiazole can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, it can alter gene expression patterns, leading to changes in the production of key metabolic enzymes and other proteins essential for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 5-Bromo-3-methyl-1,2,4-thiadiazole exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, 5-Bromo-3-methyl-1,2,4-thiadiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-3-methyl-1,2,4-thiadiazole in laboratory settings have been studied extensively. This compound exhibits stability under various experimental conditions, although it may undergo degradation over extended periods . Long-term exposure to 5-Bromo-3-methyl-1,2,4-thiadiazole has been shown to result in sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity . These effects are particularly relevant in in vitro and in vivo studies, where the compound’s stability and degradation kinetics can influence experimental outcomes.
Dosage Effects in Animal Models
The effects of 5-Bromo-3-methyl-1,2,4-thiadiazole vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, 5-Bromo-3-methyl-1,2,4-thiadiazole may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage regimen to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
5-Bromo-3-methyl-1,2,4-thiadiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . This compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis. Understanding the metabolic pathways of 5-Bromo-3-methyl-1,2,4-thiadiazole is essential for predicting its pharmacokinetics and potential drug interactions.
Vorbereitungsmethoden
The synthesis of 5-Bromo-3-methyl-1,2,4-thiadiazole typically involves the reaction of 2-methyl-1,3-thiazole with a brominating agent. The general synthetic route includes:
Reaction with Brominating Agent: 2-Methyl-1,3-thiazole is reacted with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position.
Cyclization: The intermediate product undergoes cyclization to form the thiadiazole ring.
Purification: The final product is purified through recrystallization or chromatography to obtain pure 5-Bromo-3-methyl-1,2,4-thiadiazole.
Analyse Chemischer Reaktionen
5-Bromo-3-methyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of a catalyst to form more complex structures.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-3-methyl-1,2,4-thiadiazole can be compared with other thiadiazole derivatives:
5-Methyl-1,2,4-thiadiazole: Lacks the bromine atom, resulting in different reactivity and applications.
5-Chloro-3-methyl-1,2,4-thiadiazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
5-Amino-3-methyl-1,2,4-thiadiazole:
Eigenschaften
IUPAC Name |
5-bromo-3-methyl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S/c1-2-5-3(4)7-6-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFYFSQFLKUMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512945 | |
| Record name | 5-Bromo-3-methyl-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54681-68-4 | |
| Record name | 5-Bromo-3-methyl-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-methyl-1,2,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1281627.png)





![5-Bromo-3-chloroimidazo[1,2-A]pyridine](/img/structure/B1281654.png)

![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)
![1-(thieno[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1281671.png)




